1-(4-(Benzo[d]thiazol-2-yl)phenyl)-3-(5-chloro-2-methoxyphenyl)urea
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Overview
Description
1-[4-(1,3-Benzothiazol-2-yl)phenyl]-3-(5-chloro-2-methoxyphenyl)urea is a compound that belongs to the class of benzothiazole derivatives. Benzothiazole is an aromatic heterocyclic compound known for its diverse biological activities and applications in medicinal chemistry . The compound’s structure includes a benzothiazole moiety, which is a privileged scaffold in synthetic and medicinal chemistry due to its pharmacological properties .
Preparation Methods
The synthesis of 1-[4-(1,3-benzothiazol-2-yl)phenyl]-3-(5-chloro-2-methoxyphenyl)urea typically involves the reaction of 2-aminobenzenethiol with substituted aldehydes in the presence of catalysts such as sodium metabisulfite (Na₂S₂O₅) . The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts like hydroxybenzotriazole (HOBT) and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCl) . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.
Chemical Reactions Analysis
1-[4-(1,3-Benzothiazol-2-yl)phenyl]-3-(5-chloro-2-methoxyphenyl)urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄).
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
1-[4-(1,3-Benzothiazol-2-yl)phenyl]-3-(5-chloro-2-methoxyphenyl)urea has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 1-[4-(1,3-benzothiazol-2-yl)phenyl]-3-(5-chloro-2-methoxyphenyl)urea involves its interaction with specific molecular targets and pathways. For instance, in its role as an anticancer agent, the compound may inhibit tyrosine kinase receptors (TKRs), which are overexpressed in various cancers . This inhibition disrupts signaling pathways essential for cancer cell growth and survival, leading to apoptosis (programmed cell death).
Comparison with Similar Compounds
1-[4-(1,3-Benzothiazol-2-yl)phenyl]-3-(5-chloro-2-methoxyphenyl)urea can be compared with other benzothiazole derivatives, such as:
2-Aminobenzothiazole: Known for its antimicrobial and anticancer properties.
5-Chloro-2-aryl benzo[d]thiazole: Exhibits α-glucosidase inhibitor activity and potential as an antidiabetic agent.
3-(1,3-Benzothiazol-2-yl)-2-phenyl quinazolin-4(3H)-one: Demonstrates potent antibacterial activity.
Properties
Molecular Formula |
C21H16ClN3O2S |
---|---|
Molecular Weight |
409.9 g/mol |
IUPAC Name |
1-[4-(1,3-benzothiazol-2-yl)phenyl]-3-(5-chloro-2-methoxyphenyl)urea |
InChI |
InChI=1S/C21H16ClN3O2S/c1-27-18-11-8-14(22)12-17(18)25-21(26)23-15-9-6-13(7-10-15)20-24-16-4-2-3-5-19(16)28-20/h2-12H,1H3,(H2,23,25,26) |
InChI Key |
OJNGYOPMOQKQAU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)NC(=O)NC2=CC=C(C=C2)C3=NC4=CC=CC=C4S3 |
Origin of Product |
United States |
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